5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine class. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Substitution with the methoxyphenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the propylsulfanyl group: This can be done through a thiolation reaction using propylthiol and a suitable base.
Formation of the carboxamide group: This can be achieved through an amidation reaction using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially forming amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(4-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(4-methoxyphenyl)-2-(butylsulfanyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific substitution pattern, which can influence its biological activity, solubility, and other physicochemical properties.
Properties
Molecular Formula |
C15H16ClN3O2S |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
5-chloro-N-(4-methoxyphenyl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H16ClN3O2S/c1-3-8-22-15-17-9-12(16)13(19-15)14(20)18-10-4-6-11(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,18,20) |
InChI Key |
JNXCUKILQYSVOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
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